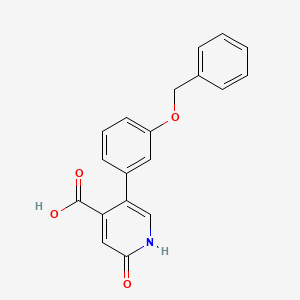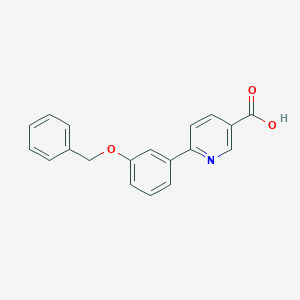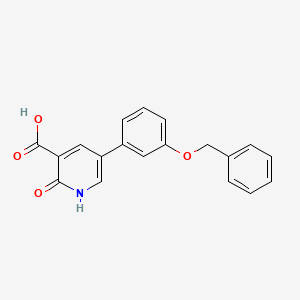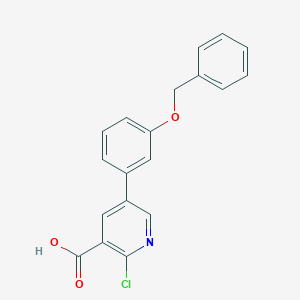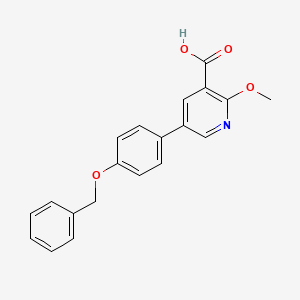
5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% (5-BHINA-95) is a synthetic compound belonging to the family of isonicotinic acids. It is a white powder with a molecular weight of 256.31 g/mol. 5-BHINA-95 is a derivative of isonicotinic acid, which is a naturally occurring compound found in plants and fungi. 5-BHINA-95 has a wide range of applications in the field of scientific research, including its use as a biochemical reagent, a pharmaceutical intermediate, and a biological tool.
Aplicaciones Científicas De Investigación
5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% has a wide range of applications in scientific research. It is used as a biochemical reagent in the synthesis of various compounds, such as amines, amides, and esters. It is also used as a pharmaceutical intermediate in the synthesis of drugs and as a biological tool in the study of enzyme activity and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of isonicotinic acid, such as acetyl-CoA carboxylase and isocitrate lyase. This inhibition is thought to be due to the presence of a benzyloxy group on the phenol moiety, which is believed to interact with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of isonicotinic acid, such as acetyl-CoA carboxylase and isocitrate lyase. In addition, it has been shown to have a mild antifungal activity and to be toxic to certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% is its ability to be used as a biochemical reagent, a pharmaceutical intermediate, and a biological tool. It is also relatively inexpensive and easy to synthesize. However, its use in lab experiments is limited by its toxicity to certain bacteria and its mild antifungal activity.
Direcciones Futuras
There are numerous potential future directions for the use of 5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% in scientific research. These include its use as a tool for studying enzyme activity and protein-protein interactions, its use as a source of isonicotinic acid derivatives, and its potential use as an antifungal agent. In addition, further research is needed to better understand the biochemical and physiological effects of 5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% and its mechanism of action.
Métodos De Síntesis
The synthesis of 5-(4-Benzyloxyphenyl)-2-hydroxyisonicotinic acid, 95% involves the reaction of 4-benzyloxyphenol with isonicotinic acid in the presence of a base and a catalyst. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF). The reaction is typically conducted at room temperature and the product is isolated by precipitation or column chromatography.
Propiedades
IUPAC Name |
2-oxo-5-(4-phenylmethoxyphenyl)-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-18-10-16(19(22)23)17(11-20-18)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGZVYUDEVUBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688441 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261967-53-6 |
Source


|
| Record name | 5-[4-(Benzyloxy)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

